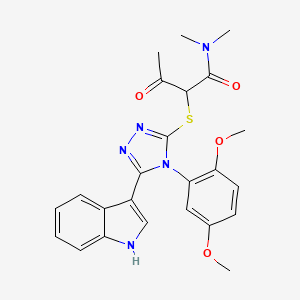

2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N,N-dimethyl-3-oxobutanamide

Description

Properties

IUPAC Name |

2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N,N-dimethyl-3-oxobutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O4S/c1-14(30)21(23(31)28(2)3)34-24-27-26-22(17-13-25-18-9-7-6-8-16(17)18)29(24)19-12-15(32-4)10-11-20(19)33-5/h6-13,21,25H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNYRQJLEOQFPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)N(C)C)SC1=NN=C(N1C2=C(C=CC(=C2)OC)OC)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N,N-dimethyl-3-oxobutanamide (hereafter referred to as "the compound") is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a triazole ring, an indole moiety, and a dimethoxyphenyl group, which are known for their diverse biological activities. The presence of sulfur in the thioether linkage may enhance its reactivity and biological interactions.

Biological Activity Overview

The biological activity of the compound has been primarily investigated in relation to its anticancer properties. The following sections detail specific findings related to its efficacy against various cancer cell lines.

Anticancer Activity

-

Mechanisms of Action :

- The compound exhibits cytotoxic effects on cancer cells through mechanisms such as apoptosis induction and inhibition of cell proliferation. Studies have shown that it can interfere with critical cellular pathways involved in cancer progression.

- It is believed to target enzymes such as thymidylate synthase and histone deacetylases (HDAC) , which are pivotal in DNA synthesis and epigenetic regulation respectively .

-

Cell Line Studies :

- In vitro studies have demonstrated that the compound shows significant activity against several cancer cell lines:

- These findings suggest that the compound may be effective in treating these types of cancers.

Comparative Biological Activity

To provide a clearer understanding of how this compound compares with other similar compounds, a summary table is presented below:

| Compound Name | Type | Target Cell Line | IC50 (μM) |

|---|---|---|---|

| Compound | Triazole-Indole Hybrid | HCT-116 | 6.2 |

| Compound | Triazole-Indole Hybrid | T47D | 27.3 |

| Compound A | Triazole Derivative | HCT-116 | 12.5 |

| Compound B | Indole Derivative | T47D | 35.0 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of the compound:

- Study on Indole Derivatives :

- Triazole-Based Anticancer Agents :

Scientific Research Applications

Anticancer Activity

The compound has been primarily studied for its anticancer properties. Research indicates that it exhibits cytotoxic effects on cancer cells through several mechanisms:

Mechanisms of Action :

- Induction of apoptosis (programmed cell death).

- Inhibition of cell proliferation.

It is believed to target critical enzymes such as:

- Thymidylate Synthase : Involved in DNA synthesis.

- Histone Deacetylases (HDAC) : Important for epigenetic regulation.

Cell Line Studies

In vitro studies have demonstrated significant activity against various cancer cell lines. The following table summarizes the findings:

| Compound Name | Type | Target Cell Line | IC50 (μM) |

|---|---|---|---|

| Compound | Triazole-Indole Hybrid | HCT-116 | 6.2 |

| Compound | Triazole-Indole Hybrid | T47D | 27.3 |

| Compound A | Triazole Derivative | HCT-116 | 12.5 |

| Compound B | Indole Derivative | T47D | 35.0 |

These results indicate that the compound may be effective against colorectal and breast cancer cell lines.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Indole Derivatives : Investigated the efficacy of indole-based compounds in cancer treatment, demonstrating enhanced cytotoxicity when combined with triazole structures.

- Triazole-Based Anticancer Agents : Focused on the development of triazole derivatives, including this compound, showing promising results in preclinical models.

To better understand the efficacy of this compound relative to others, a summary table comparing its biological activity with similar compounds has been provided above.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Observations:

Substituent Diversity: The target compound’s indole and dimethoxyphenyl groups distinguish it from analogues with benzamide (e.g., ) or phenoxyalkyl chains (e.g., ). These groups may modulate selectivity for biological targets such as bacterial enzymes or neurotransmitter receptors.

3-Oxobutanamide Role : The N,N-dimethyl-3-oxobutanamide moiety is shared with pyrazole-thiazole derivatives (e.g., ), suggesting a common mechanism involving β-ketoamide interactions with bacterial DNA gyrase or topoisomerase IV.

Tautomerism : Unlike thiol-thione tautomers observed in simpler triazoles (e.g., compounds [7–9] in ), the target compound’s stability in the thione form is inferred from spectral data (absence of νS-H bands in IR) .

Key Findings:

Antimicrobial Potential: The target compound’s structural similarity to pyrazole-thiazole derivatives (e.g., ) suggests possible activity against Gram-positive bacteria. However, its efficacy may differ due to the indole group’s bulkiness, which could hinder membrane penetration compared to smaller pyrazole substituents.

Notes

Spectral Confirmation : The absence of C=O bands in IR spectra (1663–1682 cm⁻¹) confirms successful cyclization to the triazole core .

Substituent Effects : The 2,5-dimethoxyphenyl group may confer higher metabolic stability than halogenated analogues (e.g., , compounds [7–9]) due to reduced susceptibility to oxidative demethylation.

Unresolved Questions : The pharmacological profile of the target compound remains unverified in peer-reviewed studies, unlike its pyrazole-thiazole analogues .

Q & A

Q. What are the optimal synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions, leveraging heterocyclic chemistry and thioamide coupling. Key steps include:

- Triazole Core Formation : Cyclization of hydrazine derivatives with carbonyl-containing precursors under reflux conditions (e.g., ethanol, 48 h stirring at room temperature) .

- Thioether Linkage : Reaction of a thiol intermediate with activated halides (e.g., chloroacetamide derivatives) in polar aprotic solvents like DMF or DMSO, often using cesium carbonate as a base to enhance nucleophilicity .

- Final Functionalization : Coupling of the triazole-thioether moiety with the 3-oxobutanamide group via nucleophilic substitution or amidation.

Q. Optimization Strategies :

Q. How is the compound characterized to confirm structural integrity?

Robust analytical techniques are employed:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy, indole, and triazole protons) and detects impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation, bond angles, and packing interactions, critical for structure-activity relationship (SAR) studies .

| Technique | Key Parameters Analyzed | Example from Evidence |

|---|---|---|

| ¹H NMR | δ 7.2–7.8 ppm (indole protons) | Similar indole derivatives |

| HRMS | m/z 563.03 (C₂₇H₂₃ClN₆O₄S) | Triazole-thioether analogs |

Q. What structural features influence its reactivity and bioactivity?

- Heterocyclic Core : The 1,2,4-triazole ring enhances metabolic stability and hydrogen-bonding potential .

- Thioether Linkage : Increases lipophilicity and modulates electron distribution, affecting binding to targets like kinases .

- Substituent Effects :

- 2,5-Dimethoxyphenyl: Electron-donating groups improve solubility and π-π stacking .

- Indole Moiety: Participates in hydrophobic interactions and cation-π bonding in biological systems .

Advanced Questions

Q. How can contradictory bioactivity data across assays be resolved?

Contradictions may arise from assay conditions or target promiscuity. Methodological approaches include:

- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) alongside enzymatic assays to confirm binding kinetics .

- Purity Verification : Re-test compounds after HPLC purification to exclude impurities (e.g., residual DMSO) .

- Buffer Optimization : Adjust pH and ionic strength to mimic physiological conditions, as activity can vary in Tris vs. PBS buffers .

Case Study : A triazole analog showed IC₅₀ variability (5–50 µM) in kinase assays due to ATP concentration differences. Normalizing ATP levels resolved discrepancies .

Q. What computational methods predict its binding affinity and metabolic stability?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., serotonin receptors) using the triazole-indole scaffold .

- Quantum Chemical Analysis : DFT calculations (e.g., B3LYP/6-31G*) predict electron density maps for reactive sites .

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism risks .

Example : A pyrimido-indole derivative’s binding mode to DNA gyrase was validated via MD simulations, aligning with experimental IC₅₀ values .

Q. How do solvent and temperature affect regioselectivity in triazole functionalization?

- Solvent Effects : Polar aprotic solvents (DMF) stabilize transition states in SN2 reactions, favoring substitution at the triazole C-3 position .

- Temperature Control : Lower temperatures (0–5°C) suppress side reactions (e.g., oxidation of thioethers) during indole coupling .

| Condition | Outcome | Evidence Source |

|---|---|---|

| DMF, 80°C | 85% yield, C-3 selectivity | Triazole synthesis |

| Ethanol, RT | 60% yield, mixed regiochemistry | Analogous reactions |

Q. What strategies improve stability under physiological conditions?

- pH Buffering : Formulate in phosphate buffers (pH 7.4) to prevent hydrolysis of the 3-oxobutanamide group .

- Lyophilization : Enhance shelf life by lyophilizing with cryoprotectants (trehalose) .

- Metabolic Blocking : Introduce deuterium at labile positions (e.g., indole C-2) to slow CYP450-mediated degradation .

Stability Data : A related triazole-thioether compound retained >90% integrity in plasma after 24 h when stabilized with 5% PEG-400 .

Q. How is regioselectivity achieved in triazole ring modifications?

- Directing Groups : Use nitro or amino substituents to guide electrophilic attacks .

- Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C-5 functionalization .

Example : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) selectively installed a pyridyl group at C-5 of the triazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.